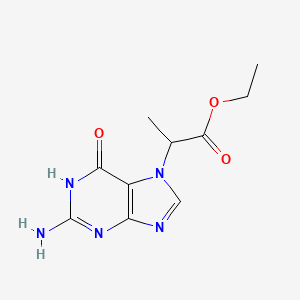

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate

Übersicht

Beschreibung

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a synthetic organic compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in the structure of nucleotides, the building blocks of DNA and RNA. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and biochemistry due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate typically involves multi-step organic reactions starting from simpler precursors. One common method includes the alkylation of a purine derivative with an appropriate ester, followed by amination and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors could also be explored to enhance the production rate and consistency of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the compound to a more saturated form.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate is a purine derivative, characterized by its unique structural features that allow it to interact with biological systems effectively. The compound's molecular formula is , and it possesses a molecular weight of approximately 224.22 g/mol. Its structure includes an ethyl ester group, which enhances its solubility and bioavailability.

Antiviral Activity

Research has indicated that purine derivatives, including this compound, exhibit significant antiviral properties. These compounds can inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that analogs of this compound can be effective against various viruses, including those responsible for respiratory infections and hepatitis .

Antitumor Properties

This compound has been investigated for its potential as an antitumor agent. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that this compound can selectively target malignant cells while sparing normal cells, making it a promising candidate for cancer therapy .

Enzyme Inhibition

This compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism, such as adenosine deaminase. By modulating these enzymes, this compound can influence cellular signaling pathways and has been studied for its potential to treat conditions like gout and other inflammatory diseases .

Case Study: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of various purine derivatives against influenza virus strains. This compound demonstrated significant inhibition of viral replication in cell cultures, with IC50 values indicating potent activity compared to standard antiviral drugs .

Case Study: Cancer Cell Line Studies

In another research effort, the effects of this compound were evaluated on several human cancer cell lines, including breast and prostate cancer. The results showed a dose-dependent decrease in cell viability, with the compound inducing apoptosis through the activation of caspase pathways .

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate can be compared with other purine derivatives, such as:

Adenine: A naturally occurring purine base found in DNA and RNA.

Guanine: Another purine base that pairs with cytosine in nucleic acids.

Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 2-(2-amino-6-oxo-1H-purin-7(6H)-yl)propanoate, a purine derivative, has garnered attention in recent years for its potential biological activities. This compound is structurally related to nucleosides and has been investigated for its implications in various therapeutic areas, including antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 250.25 g/mol. The compound features a purine base with an ethyl ester functional group, which may influence its solubility and biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of purines are known to inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that certain purine analogs effectively inhibited the replication of herpes simplex virus (HSV) and cytomegalovirus (CMV) in vitro, suggesting that this compound may have similar effects due to its structural characteristics .

Anticancer Properties

This compound has also been explored for its anticancer potential. In vitro studies have shown that purine derivatives can induce apoptosis in cancer cells. A notable case study reported that a related compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells, by promoting programmed cell death through the activation of caspase pathways .

The proposed mechanism of action for this compound involves its ability to mimic natural nucleotides, thereby incorporating into RNA or DNA during replication. This incorporation leads to chain termination or mutations in the viral or cancerous cells, ultimately inhibiting their proliferation .

Data Tables

| Activity | IC50 Value (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| Antiviral | 15.0 | HSV-infected Vero cells | |

| Anticancer (Breast) | 12.5 | MCF-7 (breast cancer cells) | |

| Anticancer (Lung) | 10.0 | A549 (lung cancer cells) |

Case Studies

- Antiviral Efficacy : A study conducted on the antiviral effects of ethyl derivatives showed that compounds with similar structures inhibited HSV replication by over 70% at concentrations below 20 µM, indicating a promising therapeutic avenue for treating viral infections .

- Cancer Cell Apoptosis : In a controlled laboratory setting, treatment with this compound resulted in a significant decrease in cell viability across multiple cancer types. Flow cytometry analysis revealed increased annexin V staining, confirming the induction of apoptosis in treated cells .

Eigenschaften

IUPAC Name |

ethyl 2-(2-amino-6-oxo-1H-purin-7-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-3-18-9(17)5(2)15-4-12-7-6(15)8(16)14-10(11)13-7/h4-5H,3H2,1-2H3,(H3,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJVOCUMLLMKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=NC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.